

Application Notes & Protocols: Constraining Peptides via Lactam Stapling Using Cbz-L-DABA

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Compound of Interest

Compound Name: *Cbz-L-2,4-diaminobutyric acid*

CAS No.: 62234-40-6

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Introduction: The Pursuit of Conformationally Stable Peptides

In the field of drug discovery, peptides represent a highly attractive class of therapeutics due to their high specificity and potency. However, their application is often limited by poor metabolic stability and low cell permeability, largely because short, linear peptides are conformationally flexible and prone to proteolytic degradation. To overcome these limitations, researchers employ various strategies to constrain peptides into their bioactive conformations, such as an α -helix.[1] One of the most robust and widely adopted methods for achieving this is the formation of a side-chain to side-chain lactam bridge, a technique often referred to as "lactam stapling".[2][3]

This application note provides a detailed guide to the use of N- α -Fmoc-N- γ -**Cbz-L-2,4-diaminobutyric acid** (Fmoc-L-DABA(Cbz)-OH) for the synthesis of lactam-stapled peptides. This methodology involves creating a covalent amide bond between the side-chain of a diaminobutyric acid residue and the side-chain of an acidic amino acid, such as aspartic acid (Asp) or glutamic acid (Glu).[2] The use of an orthogonal protecting group strategy, specifically the Cbz group on the DABA side-chain, is critical for the selective formation of the lactam

bridge after the linear peptide has been assembled via Solid-Phase Peptide Synthesis (SPPS).
[4][5]

This guide will cover the strategic design of lactam-stapled peptides, detailed protocols for SPPS, on-resin cyclization, and final peptide cleavage and purification, as well as characterization methods.

Part 1: Strategic Design and Principles

The Role of Cbz-L-DABA in Lactam Stapling

L-2,4-diaminobutyric acid (DABA) is a non-proteinogenic amino acid that possesses a primary amine on its side chain. This side-chain amine serves as a nucleophile for the formation of an amide bond with a carboxylic acid. To achieve selective lactam bridge formation, an orthogonal protection scheme is necessary.[4][5] In the context of standard Fmoc-based SPPS, where the N- α -amino group is temporarily protected by the base-labile Fmoc group and acid-labile groups (like tBu) protect other side chains, the DABA side chain requires a protecting group that can be removed under conditions that leave all other protecting groups intact.

The Carboxybenzyl (Cbz or Z) group is ideal for this purpose as it is stable to both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for final cleavage (e.g., TFA). The Cbz group is typically removed via hydrogenolysis (e.g., H₂/Pd-C) or with strong acids not typically used in standard SPPS cleavage cocktails, although specific palladium-catalyzed methods can be adapted for on-resin deprotection in some schemes. For the purpose of this protocol, we will focus on a strategy where the Cbz group is removed post-synthesis, or an alternative protecting group like Alloc is used for on-resin strategies.

Orthogonal Protection Strategy

A successful lactam stapling protocol hinges on a well-designed orthogonal protection strategy. The goal is to selectively deprotect only the side chains of the two amino acids that will form the lactam bridge, while the peptide remains anchored to the resin and all other protecting groups are still in place.[4][6]

A common and highly effective strategy involves:

- Fmoc-L-Asp(OAll)-OH or Fmoc-L-Glu(OAll)-OH: The carboxylic acid side chain is protected by an Allyl (All) group.
- Fmoc-L-DABA(Alloc)-OH: The side-chain amine is protected by an Allyloxycarbonyl (Alloc) group.

Both the Allyl and Alloc groups can be selectively and simultaneously removed using a palladium catalyst, such as Pd(PPh₃)₄, without affecting the N-terminal Fmoc group or the acid-labile side-chain protecting groups of other amino acids.[6] This allows for subsequent on-resin cyclization.

Part 2: Experimental Protocols

General Materials and Instrumentation

- Resin: Rink Amide resin is suitable for producing C-terminally amidated peptides.
- Amino Acids: Fmoc-protected amino acids with standard acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). Fmoc-L-Asp(OAll)-OH and Fmoc-L-DABA(Alloc)-OH (or similar orthogonal pair).
- Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
- Reagents for SPPS:
 - Deprotection: 20% Piperidine in DMF.
 - Coupling: HBTU, HATU, or PyBOP as the activator; N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) as the base.
- Reagents for On-Resin Cyclization:
 - Deprotection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃).
 - Cyclization: PyBOP or HATU, and DIPEA or NMM.
- Reagents for Cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

- Instrumentation: Automated or manual peptide synthesizer, High-Performance Liquid Chromatography (HPLC) system, Mass Spectrometer (e.g., ESI-MS).

Protocol 1: Linear Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the linear peptide precursor on a 0.1 mmol scale.

- Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection: Drain the DMF, add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with a fresh 5 mL portion for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
- Amino Acid Coupling:
 - In a separate vial, dissolve 4 equivalents of the desired Fmoc-amino acid and 3.95 equivalents of HBTU in DMF.
 - Add 8 equivalents of DIPEA to the amino acid solution.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
 - To confirm completion, perform a Kaiser test. If the test is positive (blue beads), recouple.
 - Wash the resin with DMF (5x) and DCM (3x).
- Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-L-Asp(OAll)-OH and Fmoc-L-DABA(Alloc)-OH at the desired positions.
- Final Fmoc Removal: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2) to free the N-terminal amine.

Workflow for Linear Peptide Synthesis



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Caption: Standard Fmoc-SPPS cycle for linear peptide assembly.

Protocol 2: On-Resin Lactam Bridge Formation

This protocol details the selective deprotection of the side chains and the subsequent intramolecular cyclization on the solid support.^{[7][8]}

- Resin Preparation: Wash the resin-bound linear peptide with DCM (5x).
- Orthogonal Deprotection (Allyl/Alloc Removal):
 - Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (15 eq.) in DCM.
 - Add the solution to the resin, ensuring the resin is fully submerged.
 - Agitate the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes.
 - Drain the solution and repeat the treatment with a fresh portion of the reagent solution for another 30 minutes.^[8]
 - Wash the resin thoroughly with DCM (5x), DMF (5x), and a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by more DMF washes.

- Intramolecular Cyclization (Lactamization):
 - Swell the resin in DMF or NMP.
 - In a separate vial, prepare a solution of a coupling reagent such as PyBOP or HATU (4 eq.) and a base like DIPEA or NMM (8 eq.) in DMF. The concentration of the peptide on the resin should be low to favor intramolecular over intermolecular reactions.
 - Add the cyclization cocktail to the resin and agitate for 4-24 hours.
 - Monitor the reaction by taking a small sample of beads, cleaving the peptide, and analyzing by LC-MS.
 - Once complete, wash the resin thoroughly with DMF (5x) and DCM (5x).

Workflow for On-Resin Lactam Stapling



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Caption: Key steps for on-resin lactam bridge formation.

Protocol 3: Cleavage, Purification, and Characterization

- Cleavage from Resin:
 - Dry the resin under vacuum.

- Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.
- Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the crude peptide pellet under vacuum.
 - Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile mixture) and purify using reverse-phase HPLC (RP-HPLC).
- Characterization:
 - Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF. The observed mass should correspond to the cyclized product.
 - Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure of the peptide. A successful stapling to enforce an α -helix will typically show characteristic minima at ~208 nm and ~222 nm.

Part 3: Data Interpretation and Troubleshooting

Quantitative Data Summary



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Troubleshooting Common Issues



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Conclusion

The use of an orthogonal protection strategy employing amino acids like Fmoc-L-DABA(Alloc)-OH and Fmoc-L-Asp(OAll)-OH provides a robust and reliable method for synthesizing conformationally constrained, lactam-stapled peptides. This technique significantly enhances the structural stability of peptides, which can lead to improved biological activity, proteolytic resistance, and cell permeability. The protocols outlined in this application note offer a comprehensive workflow for researchers in peptide chemistry and drug development to successfully produce these valuable molecules. Careful optimization of the cyclization step is often necessary, as the efficiency can be highly sequence-dependent.

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